molecular formula C6H13Cl2N3S B3095955 {[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride CAS No. 1269288-79-0

{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride

Cat. No.: B3095955
CAS No.: 1269288-79-0
M. Wt: 230.16
InChI Key: QIGNBNADBWVDJV-UHFFFAOYSA-N
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Description

{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylthio and methylamine groups provide unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(3-methyl-2-methylsulfanylimidazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2ClH/c1-9-5(3-7)4-8-6(9)10-2;;/h4H,3,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGNBNADBWVDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 2
{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 4
{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 6
{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride

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